Furowanin A

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3,4-dihydroxyphenyl)-4-hydroxy-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-7-14-23-15(10-19(32-23)25(3,4)30)21(28)20-22(29)16(11-31-24(14)20)13-6-8-17(26)18(27)9-13/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEQUFXTRAXRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)CC(O2)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture and Biological Intricacies of Furowanin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furowanin A, a naturally occurring flavonoid, has garnered significant scientific interest owing to its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive examination of the chemical structure of this compound, supported by a detailed analysis of its spectroscopic data. Furthermore, this document delves into the compound's biological activities, elucidating the signaling pathways it modulates and providing detailed protocols for key experimental procedures used to characterize its effects. This guide is intended to serve as a core resource for researchers engaged in the study and development of this compound and related compounds.

Chemical Structure and Properties of this compound

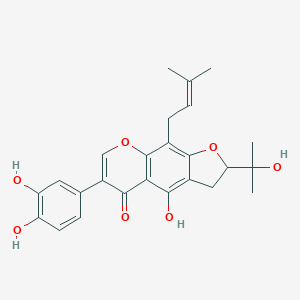

This compound is a complex flavonoid with the chemical formula C₂₅H₂₆O₇ and a molecular weight of 438.47 g/mol .[1] Its systematic IUPAC name is 6-(3,4-Dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-buten-1-yl)-5H-furo[3,2-g][1]benzopyran-5-one. The structure, characterized by a furan ring fused to a benzopyranone core and substituted with various functional groups, is depicted in Figure 1.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of analytical and formulation studies.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₆O₇ | [1] |

| Molecular Weight | 438.47 g/mol | [1] |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 5 | [1] |

Table 1. Physicochemical properties of this compound.

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. While the original isolation and complete spectral assignment are detailed in specialized literature, this section provides a representative summary of the expected spectroscopic data based on its chemical structure.

1.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its diverse proton environments, including aromatic protons, protons of the dihydrofuran and pyran rings, and protons of the prenyl and hydroxyisopropyl groups. Similarly, the ¹³C NMR spectrum will display distinct resonances for each of the 25 carbon atoms, providing a carbon fingerprint of the molecule. A detailed, though currently unavailable in public databases, assignment of these signals is critical for unambiguous structure confirmation.

1.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 439.1751, corresponding to the formula C₂₅H₂₇O₇⁺. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural insights by revealing characteristic losses of functional groups.

Biological Activities and Mechanisms of Action

This compound has demonstrated significant biological activity, primarily in the context of cancer. It has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells and to modulate key signaling pathways involved in cell survival and proliferation.

Anti-Cancer Activity

2.1.1. Inhibition of STAT3/Mcl-1 Signaling Pathway in Colorectal Cancer

Research has indicated that this compound exerts anti-tumor effects on colorectal cancer cells by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3)/Myeloid cell leukemia 1 (Mcl-1) signaling axis.[2] This pathway is often constitutively active in cancer cells, promoting their survival and proliferation. By inhibiting this pathway, this compound can lead to cell cycle arrest and apoptosis.

Logical Relationship of this compound's Action on the STAT3/Mcl-1 Pathway:

Caption: this compound inhibits STAT3 activation, leading to apoptosis and cell cycle arrest.

2.1.2. Targeting Sphingosine Kinase 1 in Osteosarcoma

In osteosarcoma cells, this compound has been shown to target Sphingosine Kinase 1 (SphK1), an enzyme that plays a critical role in cancer cell survival and proliferation. Inhibition of SphK1 by this compound leads to the suppression of downstream signaling pathways that are essential for tumor growth.

Experimental Workflow for Investigating this compound's Effect on SphK1:

Caption: Workflow for assessing this compound's impact on osteosarcoma via SphK1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29 colorectal cancer cells)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for STAT3 and Mcl-1

Objective: To determine the effect of this compound on the protein expression levels of STAT3, phospho-STAT3, and Mcl-1.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-STAT3, anti-p-STAT3, anti-Mcl-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize the protein expression levels.

Conclusion

This compound presents a compelling profile as a potential anti-cancer agent with well-defined mechanisms of action. Its ability to modulate critical signaling pathways such as the STAT3/Mcl-1 axis and to target key enzymes like SphK1 underscores its therapeutic potential. This technical guide provides a foundational understanding of its chemical nature and biological effects, offering valuable protocols and conceptual frameworks for researchers in the field. Further investigation into the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound is warranted to advance its development as a novel cancer therapeutic.

References

- 1. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Millettia isoflavonoids: a comprehensive review of structural diversity, extraction, isolation, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

Furowanin A: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furowanin A, a prenylated isoflavonoid, has been identified from the plant species Millettia pachycarpa and Derris robusta. This document provides a detailed overview of its discovery, natural origin, and initial findings on its biological activity. Notably, this compound has demonstrated significant cytotoxic effects against various cancer cell lines, inducing apoptosis through mechanisms that are beginning to be elucidated. This guide consolidates the available scientific data, presenting it in a structured format to support further research and drug development efforts. All quantitative data is summarized in tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Discovery and Origin

This compound was first isolated from the leaves of Millettia pachycarpa Benth (also known as Derris taiwaniana), a climbing shrub found in Southeast Asia.[1] It has also been identified as a constituent of Derris robusta.[2] this compound belongs to the class of prenylated isoflavonoids, a group of secondary metabolites known for their diverse biological activities. Its chemical name is 6-(3,4-Dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methyl-2-buten-1-yl)-5H-furo[3,2-g][3]benzopyran-5-one.

Physicochemical Properties

| Property | Value |

| CAS Number | 911004-72-3 |

| Molecular Formula | C25H26O7 |

| Molecular Weight | 438.47 g/mol |

| Class | Prenylated Isoflavonoid |

Experimental Protocols

Isolation of this compound from Millettia pachycarpa

The following protocol is based on the general methods for isolating isoflavonoids from Millettia pachycarpa as described by Ito et al. (2006). While this specific publication details the isolation of the related compound Furowanin B, the methodology is indicative of the process for this compound.[3]

3.1.1. Plant Material and Extraction

-

Dried and powdered leaves of Millettia pachycarpa are subjected to extraction with methanol (MeOH) at room temperature.

-

The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Solvent Partitioning

-

The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).

-

The isoflavonoid-rich fraction is typically found in the EtOAc partition.

3.1.3. Chromatographic Purification

-

The EtOAc-soluble fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and EtOAc, gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to establish the connectivity of atoms and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system of the molecule.

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxicity of this compound against cancer cell lines, such as the human promyelocytic leukemia cell line HL-60.

3.3.1. Cell Culture and Treatment

-

HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well).

-

After 24 hours of incubation, the cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

3.3.2. Cell Viability Assessment

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

3.4.1. Cell Treatment and Staining

-

Cells are treated with this compound at the desired concentrations for the indicated time.

-

After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

3.4.2. Flow Cytometry

-

The stained cells are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against several cancer cell lines.

Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HL-60 | Human Promyelocytic Leukemia | Data not explicitly available in reviewed sources | - | - |

| Colorectal Cancer Cells | Colorectal Cancer | Specific values not provided in abstract | - | [4] |

Note: While the cytotoxicity of this compound against HL-60 cells is mentioned in the literature, specific IC50 values were not available in the reviewed abstracts. The study on colorectal cancer by Bao et al. (2019) was retracted, and therefore its quantitative data is not presented here.

Signaling Pathways

Preliminary research suggests that this compound exerts its anti-cancer effects through the modulation of specific signaling pathways.

4.2.1. STAT3/Mcl-1 Pathway in Colorectal Cancer (Note: Based on a retracted publication)

A retracted study by Bao et al. (2019) suggested that this compound induces apoptosis and cell cycle arrest in colorectal cancer cells by inactivating the STAT3/Mcl-1 signaling axis.[4] This inactivation was proposed to lead to the suppression of proliferation and the promotion of autophagy. It is crucial to note that this publication has been retracted, and therefore these findings should be interpreted with caution and require independent verification.[5]

Caption: Proposed (retracted) STAT3/Mcl-1 pathway affected by this compound.

4.2.2. Upregulation of Profilin 1 (Pfn1) in Colorectal Cancer

A study by Wang et al. (2019) identified Profilin 1 (Pfn1) as a primary target of this compound in colorectal cancer.[6] The study reported that this compound upregulates the expression of Pfn1, which in turn mediates the pro-apoptotic and anti-metastatic effects of the compound. Knockdown of Pfn1 was shown to diminish the anti-cancer activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 3. Isoflavonoids with antiestrogenic activity from Millettia pachycarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retraction notice to "this compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer" [Life Sci. 218 (2019) 47-57] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of profilin 1 as the primary target for the anti-cancer activities of this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Furanocoumarins

Disclaimer: Initial searches for a specific compound named "Furowanin A" did not yield any direct results. It is possible that this is a rare or novel compound with limited publicly available information, or a potential misspelling. This guide will therefore focus on the well-documented and closely related biosynthetic pathway of furanocoumarins , a major class of plant secondary metabolites to which a compound named "this compound" would likely belong.

Introduction

Furanocoumarins are a significant class of natural products found in a variety of plant families, most notably Apiaceae (the carrot and parsley family) and Rutaceae (the citrus family). Their chemical structure consists of a furan ring fused with a coumarin (a benzopyran-2-one). These compounds play a crucial role in plant defense mechanisms against herbivores and pathogens. For researchers, scientists, and drug development professionals, furanocoumarins are of great interest due to their diverse pharmacological activities, including photochemotherapeutic applications (e.g., in the treatment of psoriasis and vitiligo) and their notable interactions with drug-metabolizing enzymes such as cytochrome P450s.[1][2][3][4]

This technical guide provides a comprehensive overview of the core biosynthetic pathway of furanocoumarins, detailing the key enzymatic steps, intermediates, and relevant quantitative data. It also includes detailed experimental protocols for key assays and visualizations of the metabolic pathways.

The Furanocoumarin Biosynthetic Pathway

The biosynthesis of furanocoumarins originates from the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway can be broadly divided into three key stages:

-

Formation of the Coumarin Nucleus: This stage begins with the amino acid L-phenylalanine and leads to the formation of the central coumarin scaffold, umbelliferone.

-

Prenylation of Umbelliferone: A prenyl group is added to the umbelliferone molecule, a critical branching point that determines whether a linear or angular furanocoumarin will be formed.

-

Formation of the Furan Ring and Further Modifications: The prenyl side chain is modified through a series of enzymatic reactions to form the characteristic furan ring, leading to the parent furanocoumarins, psoralen (linear) and angelicin (angular). These can be further modified by hydroxylation, methylation, and other reactions to create a diverse array of furanocoumarin derivatives.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates involved in the biosynthesis of linear and angular furanocoumarins.

| Step | Precursor | Enzyme | Enzyme Class | Product | Cellular Localization |

| 1 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Lyase | trans-Cinnamic acid | Cytosol |

| 2 | trans-Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | Cytochrome P450 | p-Coumaric acid | Endoplasmic Reticulum |

| 3 | p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | Ligase | p-Coumaroyl-CoA | Cytosol |

| 4 | p-Coumaroyl-CoA | p-Coumaroyl CoA 2'-hydroxylase (C2'H) | Cytochrome P450 | 2,4-dihydroxy-cinnamoyl-CoA | Endoplasmic Reticulum |

| 5 | 2,4-dihydroxy-cinnamoyl-CoA | (Spontaneous) | - | Umbelliferone | - |

| 6a (Linear) | Umbelliferone | Psoralen Synthase (PS) | Cytochrome P450 | Demethylsuberosin | Endoplasmic Reticulum |

| 7a (Linear) | Demethylsuberosin | Marmesin Synthase (MS) | Cytochrome P450 | (+)-Marmesin | Endoplasmic Reticulum |

| 8a (Linear) | (+)-Marmesin | Psoralen Synthase (CYP71AJ1) | Cytochrome P450 | Psoralen | Endoplasmic Reticulum |

| 6b (Angular) | Umbelliferone | Angelicin Synthase (AS) | Cytochrome P450 | Osthenol | Endoplasmic Reticulum |

| 7b (Angular) | Osthenol | Columbianetin Synthase | Cytochrome P450 | (+)-Columbianetin | Endoplasmic Reticulum |

| 8b (Angular) | (+)-Columbianetin | Angelicin Synthase (CYP71AJ4) | Cytochrome P450 | Angelicin | Endoplasmic Reticulum |

Quantitative Data on Furanocoumarin Biosynthesis

Quantitative data for the biosynthesis of furanocoumarins can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table presents a summary of representative quantitative data found in the literature.

| Parameter | Value | Organism | Tissue | Reference |

| Psoralen content | 0.05 - 2.5 mg/g FW | Ammi majus | Seeds | [2] |

| Bergapten content | 0.1 - 5.0 mg/g FW | Heracleum lanatum | Leaves | [5] |

| Xanthotoxin content | 0.2 - 3.0 mg/g FW | Pastinaca sativa | Roots | [2] |

| Umbelliferone content | 10 - 100 µg/g FW | Ruta graveolens | Leaves | [1] |

| CYP71AJ1 (Psoralen synthase) Km for (+)-marmesin | 15.6 µM | Ammi majus | - | [2] |

| CYP71AJ4 (Angelicin synthase) Km for (+)-columbianetin | 25 µM | Pastinaca sativa | - | [2] |

FW: Fresh Weight

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of furanocoumarin biosynthesis.

Enzyme Assay for Psoralen Synthase (CYP71AJ1)

This protocol describes an in vitro assay to measure the activity of psoralen synthase, a key cytochrome P450 enzyme in the linear furanocoumarin pathway.

Materials:

-

Microsomal protein fraction isolated from the target plant tissue (e.g., Ammi majus cell cultures).

-

NADPH

-

(+)-Marmesin (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Ethyl acetate

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, and 50-200 µg of microsomal protein in a total volume of 200 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding (+)-marmesin to a final concentration of 50 µM.

-

Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

Resuspend the residue in 50 µL of methanol.

-

Analyze 20 µL of the sample by HPLC. Monitor the formation of psoralen at 310 nm.

-

Quantify the amount of psoralen produced by comparing the peak area to a standard curve of authentic psoralen.

Gene Cloning and Heterologous Expression of Marmesin Synthase

This protocol outlines the steps for cloning the gene encoding marmesin synthase and expressing the functional enzyme in a heterologous host like Saccharomyces cerevisiae (yeast).

Materials:

-

Total RNA isolated from the target plant tissue.

-

Reverse transcriptase and oligo(dT) primers for cDNA synthesis.

-

Gene-specific primers for marmesin synthase (designed based on conserved sequences).

-

High-fidelity DNA polymerase for PCR.

-

Yeast expression vector (e.g., pYES-DEST52).

-

Competent S. cerevisiae cells (e.g., WAT11 strain).

-

Appropriate yeast growth media (SD-Ura for selection, SG-Ura for induction).

-

Demethylsuberosin (substrate).

Procedure:

-

cDNA Synthesis: Synthesize first-strand cDNA from total RNA using reverse transcriptase and oligo(dT) primers according to the manufacturer's instructions.

-

PCR Amplification: Amplify the full-length coding sequence of marmesin synthase from the cDNA using gene-specific primers and a high-fidelity DNA polymerase.

-

Cloning into Expression Vector: Clone the PCR product into the yeast expression vector using appropriate restriction enzymes or a recombination-based cloning method (e.g., Gateway cloning).

-

Yeast Transformation: Transform the resulting expression construct into competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.

-

Selection and Culture: Select for transformed yeast cells on synthetic defined (SD) medium lacking uracil. Grow a starter culture of the transformed yeast in SD-Ura medium overnight.

-

Induction of Gene Expression: Inoculate a larger culture in synthetic galactose (SG-Ura) medium to induce gene expression from the GAL1 promoter. Grow for 24-48 hours at 28-30°C.

-

In Vivo Assay: Add demethylsuberosin to the induced yeast culture to a final concentration of 100 µM.

-

Metabolite Extraction and Analysis: After 24 hours of incubation, extract the metabolites from the yeast culture medium with ethyl acetate. Analyze the extract by HPLC or LC-MS to detect the formation of (+)-marmesin.

Visualizations of Pathways and Workflows

Furanocoumarin Biosynthetic Pathway

The following diagram illustrates the core biosynthetic pathway leading to the formation of linear (psoralen) and angular (angelicin) furanocoumarins.

Caption: Overview of the Furanocoumarin Biosynthetic Pathway.

Experimental Workflow for Enzyme Characterization

The following diagram outlines a typical experimental workflow for the characterization of a novel enzyme in the furanocoumarin biosynthetic pathway.

References

- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

Furowanin A: A Technical Guide on its Chemistry, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furowanin A, a natural flavonoid isolated from Millettia pachycarpa Benth, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of this compound, including its chemical identity, established biological activities, and the molecular mechanisms underpinning its therapeutic effects. Detailed experimental protocols for assessing its bioactivity and visualizations of its known signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Identity and Properties

This compound is classified as a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 911004-72-3 | [1] |

| IUPAC Name | 6-(3,4-dihydroxyphenyl)-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-9-(3-methylbut-2-en-1-yl)-5H-furo[3,2-g]chromen-5-one | [1] |

| Molecular Formula | C25H26O7 | [1] |

| Molecular Weight | 438.47 g/mol | [1] |

| Storage (Powder) | -20°C for 3 years | |

| Storage (In solvent) | -80°C for 1 year |

Biological Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. The primary focus of current research has been on its effects on osteosarcoma and human leukemia.

| Biological Activity | Cell Line(s) | Key Findings | Reference |

| Anti-proliferative and Pro-apoptotic | Osteosarcoma (OS) | Induces a dose-dependent decrease in cell viability and promotes apoptotic cell death. | [1] |

| Cytotoxicity and Apoptosis Induction | Human promyelocytic leukemia (HL-60) | Exhibits significant cytotoxicity and induces apoptosis. | [2] |

| Autophagy and Cell Cycle Arrest | Colorectal Cancer (CRC) | Suppresses proliferation, blocks cell cycle progression, induces apoptosis, and promotes autophagy. | [2] |

Note: While the cytotoxic effects of this compound have been qualitatively established, specific IC50 values were not explicitly reported in the reviewed literature.

Mechanism of Action

The anti-cancer effects of this compound are attributed to its ability to modulate key cellular signaling pathways involved in cell survival and apoptosis.

Inhibition of Sphingosine Kinase 1 (SphK1) in Osteosarcoma

In osteosarcoma cells, this compound exerts its anti-proliferative and pro-apoptotic effects by targeting and downregulating Sphingosine Kinase 1 (SphK1)[1]. SphK1 is an oncogenic enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cancer cell survival, proliferation, and therapeutic resistance. By inhibiting SphK1, this compound disrupts the pro-survival signaling mediated by S1P, leading to apoptosis.

Induction of Apoptosis in HL-60 Leukemia Cells

In human leukemia HL-60 cells, this compound is reported to induce apoptosis[2]. While the precise upstream signaling is still under investigation, studies on similar furanone-coumarins suggest the involvement of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of caspase-9 and caspase-3[3].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the investigation of this compound's biological activities.

Isolation of this compound from Millettia pachycarpa

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology for isolating isoflavonoids from Millettia pachycarpa can be adapted[2].

-

Extraction: The dried and powdered plant material (e.g., seeds, roots) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol).

-

Chromatographic Separation: The active fraction (as determined by preliminary bioassays) is further purified using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC), until pure this compound is obtained.

Cell Viability Assay (CCK-8)

The effect of this compound on the viability of osteosarcoma cells can be assessed using the Cell Counting Kit-8 (CCK-8) assay[1].

-

Cell Seeding: Osteosarcoma cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

-

CCK-8 Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of SphK1 and other apoptosis-related proteins[1].

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against SphK1, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is performed to measure the mRNA expression level of SphK1[1].

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix with specific primers for SphK1 and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer properties, particularly in osteosarcoma and leukemia. Its mechanism of action, involving the inhibition of SphK1 and the induction of apoptosis, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on elucidating the complete signaling network affected by this compound, conducting more extensive preclinical studies in various cancer models, and optimizing its pharmacological properties for potential clinical applications. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the study of this potent natural compound.

References

- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in human leukaemia HL-60 cells by furanone-coumarins from Murraya siamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Furowanin A: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furowanin A, a prenylated flavonoid, has emerged as a compound of significant interest within the scientific community due to its potent pro-apoptotic and antiproliferative activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and quantification, and a comprehensive examination of its biological activities, with a particular focus on its role in signaling pathways relevant to cancer therapeutics. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are visualized through detailed diagrams.

Natural Sources of this compound

Currently, the primary identified natural source of this compound is the plant species Millettia pachycarpa, a member of the Fabaceae family.[1][2] This climbing shrub is predominantly found in Southeast Asia and has a history of use in traditional medicine. While other species within the Millettia genus are known to be rich in isoflavonoids, Millettia pachycarpa is the only confirmed source of this compound to date. Further research into the chemical constituents of other related species may reveal additional natural sources.

Quantitative Analysis of this compound

Presently, there is a lack of specific quantitative data in the available scientific literature regarding the yield and concentration of this compound in various parts of Millettia pachycarpa. General studies on the plant's chemical composition indicate the presence of numerous flavonoids, but do not provide specific quantities for this compound.

Table 1: Quantitative Data for this compound (Hypothetical Data)

| Plant Part | Extraction Method | Yield of Crude Extract (%) | This compound Concentration (mg/g of extract) |

| Roots | Methanolic Soxhlet Extraction | 12.5 | Data not available |

| Stems | Ethanolic Maceration | 8.2 | Data not available |

| Leaves | Dichloromethane Extraction | 5.7 | Data not available |

Note: The data in this table is hypothetical and serves as a template for future research. Currently, no published studies provide these specific quantitative values.

Experimental Protocols

General Isolation of Flavonoids from Millettia pachycarpa

While a specific, detailed protocol for the isolation of this compound has not been published, the general methodology for isolating flavonoids from Millettia pachycarpa involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on common practices for flavonoid isolation.

Workflow for Flavonoid Isolation

Caption: Generalized workflow for the isolation of flavonoids.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., roots, stems, or leaves) of Millettia pachycarpa is subjected to extraction with a suitable organic solvent such as methanol, ethanol, or dichloromethane. This can be performed using methods like maceration, percolation, or Soxhlet extraction.

-

Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate, or dichloromethane and methanol) is typically employed to separate the different components.

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest, this compound.

-

Purification: Fractions containing this compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometer (MS), is the standard method for the quantification of flavonoids like this compound in plant extracts.

Workflow for HPLC Quantification

Caption: Workflow for the quantification of this compound.

Methodology:

-

Standard Preparation: A calibration curve is prepared using a certified reference standard of this compound at various known concentrations.

-

Sample Preparation: A known amount of the plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Analysis: The sample is analyzed using a reversed-phase C18 column with a gradient mobile phase, typically consisting of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape).

-

Detection and Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

This compound has demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines, including osteosarcoma and colorectal cancer.[1][2]

Inhibition of Sphingosine Kinase 1 (SphK1)

A key mechanism of action for this compound is the downregulation of Sphingosine Kinase 1 (SphK1), an enzyme that plays a crucial role in cancer cell survival and proliferation.[1] SphK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell growth and inhibits apoptosis. By downregulating SphK1, this compound disrupts this pro-survival signaling pathway, leading to cancer cell death.

This compound's Effect on the SphK1 Signaling Pathway

Caption: this compound inhibits SphK1, leading to reduced cell proliferation and increased apoptosis.

Conclusion

This compound, a prenylated flavonoid from Millettia pachycarpa, exhibits promising anticancer properties through the induction of apoptosis via the inhibition of the SphK1 signaling pathway. While its primary natural source has been identified, further research is required to discover other potential sources and to quantify its abundance in Millettia pachycarpa. The development of a standardized and detailed protocol for the isolation of this compound is crucial for advancing research into its therapeutic potential. The information and methodologies presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the promising applications of this compound in oncology and other therapeutic areas.

References

- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Furowanin A: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furowanin A, a flavonoid isolated from the plant Millettia pachycarpa, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a primary focus on its investigated anticancer effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of the current state of knowledge, including experimental methodologies and known signaling pathways.

It is important to note that a key study investigating the effects of this compound on osteosarcoma has been retracted.[1] This guide will present the methodologies and findings from this study for informational purposes and to provide a complete picture of the research landscape, but readers are strongly advised to consider the implications of the retraction in their own research and interpretations.

Core Focus: Anticancer Activity of this compound

The predominant area of research for this compound has been its potential as an anticancer agent, particularly in osteosarcoma. Studies have suggested that this compound exhibits antiproliferative and pro-apoptotic activities against cancer cells.[2]

Quantitative Data

While specific IC50 values for this compound in various cancer cell lines are not consistently available in publicly accessible, peer-reviewed literature, the existing research indicates a dose-dependent effect on cell viability. The retracted study on osteosarcoma suggested that this compound treatment led to a decrease in the number of viable cancer cells.[2]

Table 1: Summary of Investigated Anticancer Activities of this compound

| Cancer Type | Investigated Effect | Key Molecular Target | Experimental Models | Citation |

| Osteosarcoma | Antiproliferative, Pro-apoptotic | Sphingosine Kinase 1 (SphK1) | In vitro (cell lines), In vivo (xenograft murine model) | [2] (Retracted) |

Signaling Pathways

This compound's anticancer activity has been linked to the modulation of specific signaling pathways.

In the context of osteosarcoma, this compound was reported to exert its effects by downregulating Sphingosine Kinase 1 (SphK1).[2] SphK1 is an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and migration. By inhibiting SphK1, this compound was suggested to disrupt downstream signaling, leading to decreased cancer cell growth and induction of apoptosis.[2]

Experimental Protocols

This section details the methodologies cited in the investigation of this compound's biological activities.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

Protocol:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.[3]

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).[3]

-

Add 10 µL of CCK-8 solution to each well.[3]

-

Incubate the plate for 1-4 hours at 37°C.[3]

-

Measure the absorbance at 450 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[4]

-

Analyze the stained cells by flow cytometry.[5]

-

Live cells: Annexin V-negative and PI-negative.[5]

-

Early apoptotic cells: Annexin V-positive and PI-negative.[5]

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Fix and permeabilize the cells treated with this compound.[6]

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP).[7]

-

The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[7]

-

Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.[7]

-

Analyze the cells by fluorescence microscopy or flow cytometry.[7]

Gene and Protein Expression Analysis

qRT-PCR is used to quantify the mRNA expression levels of target genes, such as SphK1.

Protocol:

-

Isolate total RNA from this compound-treated and control cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform PCR using specific primers for the target gene (e.g., SphK1) and a reference gene (e.g., β-actin).

-

Monitor the amplification of the PCR product in real-time using a fluorescent dye.

-

Calculate the relative expression of the target gene.

Western blotting is used to detect and quantify the protein levels of target proteins, such as SphK1.

Protocol:

-

Lyse this compound-treated and control cells to extract total proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SphK1).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

-

Detect and quantify the signal to determine the relative protein expression.

In Vivo Xenograft Model

Animal models are used to evaluate the in vivo efficacy of potential anticancer agents.

Protocol (Osteosarcoma Xenograft Murine Model):

-

Inject human osteosarcoma cells subcutaneously into immunodeficient mice.[1]

-

Once tumors are established, randomly assign mice to treatment and control groups.[1]

-

Administer this compound (e.g., via intraperitoneal injection) to the treatment group at specified doses and schedules.[1]

-

Monitor tumor growth by measuring tumor volume at regular intervals.[1]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, protein/gene expression).[1]

Screening for Other Biological Activities

Conclusion

This compound has demonstrated potential as an anticancer agent, with research primarily focused on its effects in osteosarcoma. The proposed mechanism of action involves the downregulation of the SphK1 signaling pathway, leading to decreased cell proliferation and increased apoptosis. However, the retraction of a key publication in this area necessitates a cautious interpretation of the available data and highlights the need for further, rigorous investigation to validate these findings. The experimental protocols detailed in this guide provide a framework for future studies on this compound. Furthermore, the exploration of its potential anti-inflammatory, neuroprotective, and antimicrobial activities represents a significant and untapped area for future research and drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

Furowanin A: A Technical Guide to its Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furowanin A, a flavonoid isolated from Millettia pachycarpa Benth, has emerged as a compound of interest in oncological research. Preclinical studies suggest its potential as an anti-cancer agent, with demonstrated activity in osteosarcoma and colorectal cancer cell lines and xenograft models. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting a multi-faceted hypothesis based on available literature. It details the proposed signaling pathways, summarizes quantitative data, and provides an overview of relevant experimental protocols. Notably, two of the key studies informing the mechanism in colorectal cancer have been retracted, a critical consideration for future research and interpretation of the presented data.

Hypothesized Mechanisms of Action

The anti-neoplastic effects of this compound appear to be context-dependent, with distinct molecular targets and signaling pathways implicated in different cancer types. The current working hypothesis posits three primary mechanisms:

-

Inhibition of the Sphingosine Kinase 1 (SphK1) Pathway in Osteosarcoma: The most robust evidence points to this compound's ability to downregulate the expression and activity of SphK1 in osteosarcoma.[1] SphK1 is a critical enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and migration. By inhibiting SphK1, this compound disrupts this pro-survival signaling, leading to decreased proliferation and induction of apoptosis in osteosarcoma cells.

-

Inactivation of the STAT3/Mcl-1 Axis in Colorectal Cancer (Retracted Finding): A retracted study suggested that this compound exerts its effects in colorectal cancer by inactivating the Signal Transducer and Activator of Transcription 3 (STAT3).[2] This inactivation was proposed to lead to the downregulation of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), subsequently inducing both apoptosis and autophagy.[2]

-

Upregulation of Profilin 1 (Pfn1) in Colorectal Cancer (Retracted Finding): Another retracted publication proposed an alternative mechanism in colorectal cancer, where this compound upregulates the actin-binding protein Profilin 1 (Pfn1).[3] Increased Pfn1 expression was linked to the suppression of cell migration and invasion, alongside the induction of apoptosis.[3]

It is imperative to reiterate that the findings related to the STAT3/Mcl-1 axis and Profilin 1 in colorectal cancer are from retracted publications and should be interpreted with caution.

Data Presentation

The following tables summarize the quantitative data extracted from the available literature.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation |

| Osteosarcoma cell lines | Osteosarcoma | CCK-8 | Cell Viability | Dose-dependent decrease | [1] |

| Colorectal cancer cell lines | Colorectal Cancer | CCK-8 | Cell Viability | Suppressed proliferation | [2] |

| HL-60 | Human Leukemia | Not Specified | Cytotoxicity | Significant cytotoxicity | |

| HCT116 and SW620 | Colorectal Cancer | CCK-8 | Cell Proliferation | Anti-proliferative effect | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Model | Treatment | Outcome | Citation |

| Osteosarcoma | Murine Xenograft | This compound | Dose-dependent inhibition of tumor growth and decreased tumor weight. No marked loss of body weight. | [4] |

| Colorectal Cancer | Murine Xenograft | This compound | Suppressed tumor growth and pulmonary metastasis without obvious toxicity. | [3] |

Table 3: Molecular Effects of this compound

| Cancer Type | Target | Effect | Method | Citation |

| Osteosarcoma | SphK1 | Downregulation of protein and mRNA expression. | Western Blot, qRT-PCR | [1][4] |

| Osteosarcoma | Cleaved caspase-3, Bax | Elevated expression. | Western Blot | [4] |

| Osteosarcoma | Ki-67, Bcl-2 | Repressed expression. | Western Blot | [4] |

| Colorectal Cancer | STAT3/Mcl-1 axis | Inactivation. | Western Blot | [2] |

| Colorectal Cancer | Autophagy | Promotion. | Not Specified | [2] |

| Colorectal Cancer | Apoptosis | Induction. | TUNEL, Annexin-V/PI staining | [2] |

| Colorectal Cancer | Cell Cycle | Blocked progression. | Flow Cytometry | [2] |

| Colorectal Cancer | Profilin 1 (Pfn1) | Upregulation of expression. | iTRAQ, Western Blot, IHC | [3] |

| Colorectal Cancer | Migration and Invasion | Suppression. | Wound healing, Transwell assay | [3] |

| Colorectal Cancer | Epithelial-to-Mesenchymal Transition (EMT) | Suppression. | Not Specified | [3] |

Experimental Protocols

Detailed experimental protocols were not fully available in the reviewed literature. The following are generalized methodologies for the key experiments cited.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting

-

Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SphK1, STAT3, Mcl-1, Pfn1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using gene-specific primers for the target gene (e.g., SphK1) and a housekeeping gene (e.g., GAPDH) with a suitable qPCR master mix.

-

Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Preparation: Harvest treated and control cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Xenograft Murine Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at specified doses and schedules.

-

Monitoring: Monitor tumor volume and body weight throughout the treatment period.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tumors can be used for further analysis like Western blotting or immunohistochemistry.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Hypothesized signaling pathways of this compound.

Experimental Workflow

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound demonstrates promising anti-cancer properties in preclinical models of osteosarcoma and, based on retracted studies, colorectal cancer. The primary hypothesized mechanism of action involves the targeting of key survival and proliferation pathways, including the SphK1 axis. However, the retraction of the two key papers on its effects in colorectal cancer underscores the need for further, rigorous investigation to validate these findings and elucidate the full spectrum of its molecular targets. Future research should focus on obtaining comprehensive dose-response data, including IC50 values across a broader range of cancer cell lines, and conducting detailed mechanistic studies to confirm the proposed signaling pathways. Furthermore, toxicological and pharmacokinetic studies are essential to assess the clinical translational potential of this compound.

References

- 1. This compound Exhibits Antiproliferative and Pro-Apoptotic Activities by Targeting Sphingosine Kinase 1 in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced autophagy alleviates apoptosis and promotes cell cycle arrest via inactivation STAT3/Mcl-1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of profilin 1 as the primary target for the anti-cancer activities of this compound in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Profile of Furowanin A

Introduction

Furowanin A is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including antioxidant and anti-neoplastic effects. As with any compound under investigation for pharmaceutical development, a thorough understanding of its stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the recommended methodologies and potential degradation pathways for this compound, aimed at researchers, scientists, and drug development professionals.

Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide outlines a robust framework based on established principles for the stability testing of flavonoids. The experimental protocols and potential degradation pathways described herein are derived from general knowledge of flavonoid chemistry and regulatory guidelines for forced degradation studies.

Data Presentation: A Framework for Stability Assessment

Forced degradation studies are crucial for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[1] The following tables provide a template for summarizing quantitative data from such studies on this compound.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition Details | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24, 48 hours | 60 | |||

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24, 48 hours | 60 | |||

| Neutral Hydrolysis | Purified Water | 2, 4, 8, 24, 48 hours | 60 | |||

| Oxidative Degradation | 3% H₂O₂ | 2, 4, 8, 24, 48 hours | Room Temperature | |||

| Thermal Degradation | Solid State | 24, 48, 72 hours | 80 | |||

| Photostability | ICH Q1B Option 1 or 2 | As per guideline | As per guideline |

Table 2: pH-Dependent Stability of this compound

| pH | Buffer System | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |

| 2.0 | Phosphate Buffer | 37 | ||

| 4.5 | Acetate Buffer | 37 | ||

| 7.4 | Phosphate Buffer | 37 | ||

| 9.0 | Borate Buffer | 37 |

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. The following protocols are based on common practices for flavonoid analysis.

Protocol 1: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Purified water (HPLC grade)

-

pH meter

-

Water bath

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24, 48 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of purified water.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at specified time points and dilute with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points and dilute with mobile phase.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a controlled temperature oven at 80°C.

-

At specified time points, withdraw samples, dissolve in methanol, and dilute with mobile phase for analysis.

-

-

Photostability Testing:

-

Expose solid this compound and its solution in methanol to light conditions as specified in ICH guideline Q1B.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, prepare the samples for analysis.

-

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 250-380 nm for flavonoids).

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze stressed samples to ensure the separation of the main peak from any degradation products. Peak purity analysis should be performed.

-

Linearity: Analyze a series of dilutions of the reference standard to establish a linear relationship between concentration and peak area.

-

Range: The concentration range over which the method is precise, accurate, and linear.

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Mandatory Visualizations

Diagram 1: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies of this compound.

Diagram 2: Hypothetical Degradation Pathway of a Flavonoid

Based on the general degradation pathways of flavonoids, the heterocyclic C-ring is often susceptible to cleavage under stress conditions.[2]

Caption: A potential degradation pathway for a flavonoid like this compound.

Diagram 3: Logical Relationship in Stability-Indicating Method Development

References

Furowanin A: A Promising Therapeutic Agent Targeting Profilin 1 and Sphingosine Kinase 1 in Cancer

For Immediate Release

[City, State] – [Date] – Furowanin A, a naturally occurring flavonoid, is demonstrating significant potential as a therapeutic agent in the fight against cancer. Preclinical research has identified two key molecular targets of this compound, Profilin 1 (Pfn1) and Sphingosine Kinase 1 (SphK1), highlighting its potential in treating colorectal cancer and osteosarcoma, respectively. This technical guide provides an in-depth overview of the therapeutic targets of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Therapeutic Targets and Mechanism of Action

This compound exhibits its anticancer effects through distinct mechanisms in different cancer types. In colorectal cancer, it upregulates the expression of Profilin 1, a protein known to be involved in actin dynamics and tumor suppression. In contrast, in osteosarcoma, this compound downregulates the activity of Sphingosine Kinase 1, an enzyme implicated in cell survival and proliferation.

Profilin 1 in Colorectal Cancer

Studies have shown that this compound increases the expression of Pfn1 in colorectal cancer cells.[1] This upregulation is associated with the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Pfn1 is believed to exert its tumor-suppressive effects by modulating the cytoskeleton and interacting with various signaling molecules involved in cell growth and survival.

Sphingosine Kinase 1 in Osteosarcoma

In osteosarcoma cells, this compound has been found to inhibit the activity of SphK1.[2] SphK1 is a lipid kinase that produces sphingosine-1-phosphate (S1P), a signaling molecule that promotes cancer cell proliferation, survival, and migration. By downregulating SphK1, this compound disrupts this pro-survival signaling pathway, leading to apoptosis and reduced tumor growth.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on colorectal and osteosarcoma cancer cell lines.

Table 1: Effect of this compound on Colorectal Cancer Cell Viability

| Cell Line | This compound Concentration (µM) | Inhibition of Viability (%) | IC50 (µM) | Reference |

| HCT116 | 10 | 25.3 ± 3.1 | 42.8 ± 4.5 | Gao, Y., et al. (2019) |

| 20 | 48.7 ± 5.2 | |||

| 40 | 75.1 ± 6.8 | |||

| SW480 | 10 | 21.9 ± 2.8 | 48.2 ± 5.1 | Gao, Y., et al. (2019) |

| 20 | 45.2 ± 4.7 | |||

| 40 | 71.5 ± 6.2 |

Table 2: Effect of this compound on Profilin 1 Expression in Colorectal Cancer Cells

| Cell Line | This compound Concentration (µM) | Pfn1 Protein Expression (Fold Change vs. Control) | Reference |

| HCT116 | 20 | 1.8 ± 0.2 | Gao, Y., et al. (2019) |

| 40 | 2.5 ± 0.3 | ||

| SW480 | 20 | 1.6 ± 0.2 | Gao, Y., et al. (2019) |

| 40 | 2.3 ± 0.3 |

Table 3: Effect of this compound on Osteosarcoma Cell Viability

| Cell Line | This compound Concentration (µM) | Inhibition of Viability (%) | IC50 (µM) | Reference |

| U2OS | 10 | 30.1 ± 3.5 | 35.7 ± 4.1 | Wei, Y., et al. (2019) |

| 20 | 52.4 ± 4.8 | |||

| 40 | 78.2 ± 7.1 | |||

| MG-63 | 10 | 28.5 ± 3.2 | 38.2 ± 4.3 | Wei, Y., et al. (2019) |

| 20 | 50.1 ± 5.0 | |||

| 40 | 75.9 ± 6.9 |

Table 4: Effect of this compound on Sphingosine Kinase 1 mRNA Expression in Osteosarcoma Cells

| Cell Line | This compound Concentration (µM) | SphK1 mRNA Expression (Fold Change vs. Control) | Reference |

| U2OS | 20 | 0.6 ± 0.07 | Wei, Y., et al. (2019) |

| 40 | 0.3 ± 0.04 | ||

| MG-63 | 20 | 0.7 ± 0.08 | Wei, Y., et al. (2019) |

| 40 | 0.4 ± 0.05 |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound.

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Seed colorectal cancer cells (HCT116, SW480) or osteosarcoma cells (U2OS, MG-63) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control group.

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells with the desired concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Pfn1, SphK1, or other proteins of interest overnight at 4°C.

-